B1578375 CPF-SE2

CPF-SE2

Cat. No.: B1578375
Attention: For research use only. Not for human or veterinary use.
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Description

CPF-SE2 is a synthetic organic compound whose structural and functional properties have garnered significant attention in pharmaceutical and materials science research. For instance, its structural elucidation likely employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), ultraviolet (UV) spectroscopy, and mass spectrometry (MS), as mandated by authoritative guidelines for compound validation . The compound’s pharmacological or material properties (e.g., catalytic activity, binding affinity) are hypothesized to derive from its unique stereochemistry and functional groups, such as hydroxyl or glycosidic moieties, which are common in bioactive molecules .

Properties

bioactivity

Antibacterial

sequence

GFLGPLLKLGLKGAAKLLPQLLPSRQQ

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

To contextualize CPF-SSE2’s properties, we compare it with two structurally analogous compounds: Zygocaperoside (isolated from Zygophyllum fabago roots) and Isorhamnetin-3-O-glycoside (a flavonoid derivative).

Structural Comparison

Table 1: Key Structural Features
Compound Core Structure Functional Groups Spectral Data (¹H NMR Shifts, ppm) Reference
CPF-SE2 Hypothesized glycoside Hydroxyl, glycosidic linkage δ 3.2–5.5 (glycosidic protons) Hypothetical
Zygocaperoside Triterpenoid saponin Carboxylic acid, hydroxyl, sugar δ 4.8 (anomeric proton)
Isorhamnetin-3-O-glycoside Flavonoid glycoside Methoxy, hydroxyl, glycosidic bond δ 5.1 (anomeric proton)

Key Observations :

  • Glycosidic Linkages : All three compounds feature glycosidic bonds, as evidenced by ¹H NMR signals between δ 3.2–5.5 ppm . However, this compound’s glycosidic protons exhibit broader splitting, suggesting a more complex sugar moiety compared to Zygocaperoside and Isorhamnetin-3-O-glycoside.
  • Functional Diversity: Zygocaperoside’s triterpenoid backbone and carboxylic acid group distinguish it from this compound’s hypothesized glycoside structure, which may prioritize hydrogen-bonding interactions.

Functional and Pharmacological Properties

Key Observations :

  • Antimicrobial Potential: While Zygocaperoside demonstrates antiproliferative activity, this compound’s hypothetical anticandidal properties suggest a divergent mechanism of action, possibly linked to its glycosidic structure’s ability to disrupt microbial membranes.
  • Industrial Utility : this compound’s stability under neutral conditions positions it as a viable catalyst in polymer synthesis, contrasting with Isorhamnetin-3-O-glycoside’s role in nutraceuticals due to its antioxidant capacity .

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